3-Formamido-4-hydroxyphenylarsonic acid 3-Formamido-4-hydroxyphenylarsonic acid
Brand Name: Vulcanchem
CAS No.: 60154-16-7
VCID: VC18439857
InChI: InChI=1S/C7H8AsNO5/c10-4-9-6-3-5(8(12,13)14)1-2-7(6)11/h1-4,11H,(H,9,10)(H2,12,13,14)
SMILES:
Molecular Formula: C7H8AsNO5
Molecular Weight: 261.06 g/mol

3-Formamido-4-hydroxyphenylarsonic acid

CAS No.: 60154-16-7

Cat. No.: VC18439857

Molecular Formula: C7H8AsNO5

Molecular Weight: 261.06 g/mol

* For research use only. Not for human or veterinary use.

3-Formamido-4-hydroxyphenylarsonic acid - 60154-16-7

Specification

CAS No. 60154-16-7
Molecular Formula C7H8AsNO5
Molecular Weight 261.06 g/mol
IUPAC Name (3-formamido-4-hydroxyphenyl)arsonic acid
Standard InChI InChI=1S/C7H8AsNO5/c10-4-9-6-3-5(8(12,13)14)1-2-7(6)11/h1-4,11H,(H,9,10)(H2,12,13,14)
Standard InChI Key MRRBSAJNXHXCBL-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C=C1[As](=O)(O)O)NC=O)O

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Nomenclature

3-Formamido-4-hydroxyphenylarsonic acid belongs to the class of phenylarsonic acids, where the aromatic ring is functionalized at the 3- and 4-positions with formamido (NHCHO-\text{NHCHO}) and hydroxyl (OH-\text{OH}) groups, respectively. The arsonic acid group (AsO3H2-\text{AsO}_3\text{H}_2) at the 1-position completes its structure. The IUPAC name, (3-formamido-4-hydroxyphenyl)arsonic acid, reflects this substitution pattern .

Synonyms include:

  • Formophenarsine

  • Treparsol

  • m-Formylamino-p-hydroxybenzenearsonic acid .

Structural Analysis

The SMILES notation C1=CC(=C(C=C1[As](=O)(O)O)NC=O)O\text{C1=CC(=C(C=C1[As](=O)(O)O)NC=O)O} and InChIKey MRRBSAJNXHXCBL-UHFFFAOYSA-N provide precise descriptors for computational modeling. The molecule’s polarity is evident from its topological polar surface area (107 Ų) and hydrogen bonding capacity (4 donors, 5 acceptors), which influence its solubility and reactivity .

Table 1: Key Molecular Properties

PropertyValue
Molecular FormulaC7H8AsNO5\text{C}_7\text{H}_8\text{AsNO}_5
Molecular Weight261.066 g/mol
Boiling Point694.9°C at 760 mmHg
Flash Point374°C
LogP-0.7696
PSA106.86 Ų

Synthesis and Manufacturing

Synthetic Routes

While explicit synthesis protocols for 3-formamido-4-hydroxyphenylarsonic acid are scarce in literature, analogous phenylarsonic acids are typically synthesized via the Bechamp reaction, involving the arsenation of phenol derivatives with arsenic acid (H3AsO4\text{H}_3\text{AsO}_4) . For this compound, a plausible pathway involves:

  • Arsenation of 3-amino-4-hydroxyphenol to introduce the arsonic acid group.

  • Formylation of the amino group using formic acid or acetic-formic anhydride to yield the formamido substituent .

Industrial Production

Dayang Chem (Hangzhou) Co., Ltd., lists this compound among its catalog, indicating commercial availability for research and specialized applications . Scaling production requires stringent controls to mitigate arsenic exposure risks.

Physicochemical Properties

Solubility and Reactivity

The compound’s hydrophilic nature (LogP = -0.7696) predicts moderate solubility in polar solvents like water or ethanol. The arsonic acid group confers acidity, with predicted pKa values similar to 4-hydroxyphenylarsonic acid (pKa1 ≈ 3.89, pKa2 ≈ 8.37) .

Applications and Industrial Relevance

Pharmaceutical Intermediates

As a structurally complex organoarsenic compound, it may serve as a precursor for antimicrobial agents or chelating drugs. Historical use of related compounds in syphilis treatment underscores the therapeutic potential of arsenic-containing molecules .

Environmental Remediation

Derivatives of phenylarsonic acids, such as 4-hydroxyphenylarsonic acid, are employed to synthesize CoFe2_2O4_4 sorbents for wastewater treatment. These materials effectively remove aromatic organoarsenicals, hinting at analogous applications for 3-formamido-4-hydroxyphenylarsonic acid .

Route of ExposureRisk Level
IntravenousHigh toxicity
IngestionModerate toxicity
Inhalation (decomposition)Severe toxicity

Future Research Directions

  • Pharmacological Studies: Investigate antimicrobial efficacy and cytotoxicity profiles.

  • Environmental Impact: Assess biodegradation pathways and ecotoxicological effects.

  • Advanced Materials: Explore metal-organic frameworks (MOFs) incorporating this ligand for catalysis or sensing.

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